1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)
CAS No.:
Cat. No.: VC17598521
Molecular Formula: C23H33BN2O8
Molecular Weight: 476.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H33BN2O8 |
|---|---|
| Molecular Weight | 476.3 g/mol |
| IUPAC Name | [5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
| Standard InChI | InChI=1S/C23H33BN2O8/c1-21(2,3)32-18(27)25(19(28)33-22(4,5)6)15-10-11-16-14(12-15)13-17(24(30)31)26(16)20(29)34-23(7,8)9/h10-13,30-31H,1-9H3 |
| Standard InChI Key | QPQNGTZVBACALV-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of this compound is C23H33BN2O8, with a molecular weight of 476.3 g/mol. Its IUPAC name, [5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid, reflects the presence of three tert-butoxycarbonyl (Boc) groups, a boronic acid substituent at position 2, and a tert-butyl ester at the indole nitrogen (position 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H33BN2O8 |
| Molecular Weight | 476.3 g/mol |
| InChI Key | QPQNGTZVBACALV-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
| CAS Number | VC17598521 |
The tert-butyl ester and Boc groups enhance steric protection, improving stability during synthetic processes. The boronic acid moiety enables participation in cross-coupling reactions, a hallmark of its utility in medicinal chemistry.
Synthesis and Preparation
The synthesis of this compound involves a multi-step strategy to introduce functional groups while preserving the indole core.
Synthetic Route
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Indole Core Formation: The indole scaffold is typically synthesized via the Fischer indole synthesis, reacting phenylhydrazine with a ketone or aldehyde under acidic conditions.
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Borylation: A palladium-catalyzed borylation reaction introduces the boronic acid group at position 2. This step often employs bis(pinacolato)diboron (B2Pin2) as the boron source.
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Amino Group Protection: The amino group at position 5 is protected with Boc groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
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Esterification: The indole nitrogen is esterified with tert-butyl alcohol, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial Considerations
Industrial-scale production optimizes yield through continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC). Process intensification reduces costs while maintaining high purity (>95%).
Applications in Organic Synthesis
This compound’s boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.
Case Study: Pharmaceutical Intermediate
In a representative reaction, the compound couples with 4-bromophenylacetamide under Pd(PPh3)4 catalysis to form a biaryl product. This intermediate is critical in synthesizing kinase inhibitors for oncology applications.
Research Findings and Biological Relevance
While direct biological data for this compound is limited, structural analogs demonstrate promising activities:
Anticancer Activity
Indole-boronic acid hybrids exhibit proteasome inhibitory activity, disrupting protein degradation in cancer cells. For instance, bortezomib, a boronic acid-containing drug, is FDA-approved for multiple myeloma.
Antibacterial Properties
Similar compounds show broad-spectrum antibacterial effects by inhibiting penicillin-binding proteins. Modifications to the boronic acid group enhance target specificity.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound Name | Key Features | Applications |
|---|---|---|
| 1H-Indole-2-carboxylic acid | Lacks boron; simpler structure | Antimicrobial research |
| Bortezomib | Boronic acid-containing proteasome inhibitor | Cancer therapy |
| 5-Bromoindole | Halogenated indole | Organic synthesis intermediate |
The tert-butyl ester and Boc groups in the target compound confer superior stability compared to non-protected analogs, enabling prolonged storage and handling in synthetic workflows.
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